molecular formula C13H13NO2 B8669442 2-(Isoquinolin-5-yl)butanoic acid CAS No. 581813-23-2

2-(Isoquinolin-5-yl)butanoic acid

Cat. No.: B8669442
CAS No.: 581813-23-2
M. Wt: 215.25 g/mol
InChI Key: YDNSLUQWXGQXTH-UHFFFAOYSA-N
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Description

2-(Isoquinolin-5-yl)butanoic acid is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds. The structure of this compound includes an isoquinoline ring attached to a butanoic acid moiety, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-5-yl)butanoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives . Additionally, modern methods may involve metal-catalyzed reactions or catalyst-free processes in water .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: The isoquinoline ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(Isoquinolin-5-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The isoquinoline ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a simpler structure.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

Uniqueness

2-(Isoquinolin-5-yl)butanoic acid is unique due to its specific structure, which combines the isoquinoline ring with a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

581813-23-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-isoquinolin-5-ylbutanoic acid

InChI

InChI=1S/C13H13NO2/c1-2-10(13(15)16)12-5-3-4-9-8-14-7-6-11(9)12/h3-8,10H,2H2,1H3,(H,15,16)

InChI Key

YDNSLUQWXGQXTH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC2=C1C=CN=C2)C(=O)O

Origin of Product

United States

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